N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is an intriguing compound belonging to the class of pyrazolopyrimidines, known for their significant potential in medicinal chemistry. This compound’s complex structure consists of a pyrazolopyrimidine core with a phenyl group and a phenoxypropanamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazolopyrimidine core. Key steps include:
Cyclization Reactions: Initial cyclization of suitable intermediates to form the pyrazolopyrimidine ring.
Phenyl Group Introduction: Incorporation of the phenyl group through electrophilic aromatic substitution.
Amide Formation: Formation of the propanamide moiety via amidation reactions.
Industrial Production Methods
Industrial-scale production requires optimizing these steps for efficiency and yield. This often involves using catalytic systems and controlled reaction environments to ensure the high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl or pyrazolopyrimidine rings.
Reduction: Reduction reactions might involve the conversion of the oxo group to an alcohol or similar functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents vary widely depending on the desired substitution but may include halogens, nucleophiles like amines or alcohols, and catalysts for facilitation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions.
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are subjects of ongoing research.
Industry: Beyond medicinal chemistry, it finds applications in material science for developing novel polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity, which is valuable in therapeutic contexts.
Receptor Interaction: It may interact with cell surface receptors, influencing signaling pathways and cellular responses.
Pathways Involved: The exact pathways depend on the specific biological context but often involve modulating biochemical cascades that control inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
When compared to other pyrazolopyrimidine derivatives, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide stands out due to:
Unique Substituents: The presence of both a phenyl group and a phenoxypropanamide moiety, which may enhance its bioactivity.
Diverse Applications: Its versatility in research and industry compared to simpler derivatives.
List of Similar Compounds
N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-phenoxyacetamide
5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-phenylmethanone
4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl-benzoate
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14(28-16-10-6-3-7-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJBBJGAYJIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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